2-Methyl-2-octanol

Household & Industrial Cleaning Fragrance Chemistry Formulation Stability

2-Methyl-2-octanol (CAS 628-44-4), also known as n-hexyldimethylcarbinol, is a branched, tertiary alcohol with the molecular formula C9H20O and a molecular weight of 144.25 g/mol. Characterized by a quaternary carbon center bearing the hydroxyl group, it exhibits distinct physicochemical properties, including a boiling point of 178 °C and a density of 0.8239 g/cm³ at 20 °C.

Molecular Formula C9H20O
Molecular Weight 144.25 g/mol
CAS No. 628-44-4
Cat. No. B126132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-octanol
CAS628-44-4
SynonymsNSC 21984;  n-Hexyldimethylcarbinol
Molecular FormulaC9H20O
Molecular Weight144.25 g/mol
Structural Identifiers
SMILESCCCCCCC(C)(C)O
InChIInChI=1S/C9H20O/c1-4-5-6-7-8-9(2,3)10/h10H,4-8H2,1-3H3
InChIKeyKBCNUEXDHWDIFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2-octanol (CAS 628-44-4): A Unique Tertiary Alcohol for Specialized Solvent, Stability, and Research Applications


2-Methyl-2-octanol (CAS 628-44-4), also known as n-hexyldimethylcarbinol, is a branched, tertiary alcohol with the molecular formula C9H20O and a molecular weight of 144.25 g/mol [1]. Characterized by a quaternary carbon center bearing the hydroxyl group, it exhibits distinct physicochemical properties, including a boiling point of 178 °C and a density of 0.8239 g/cm³ at 20 °C [1]. Its unique branched structure dictates its behavior as a specialty solvent, a synthetic intermediate, and a functional additive in applications ranging from fragrance formulations to oxidative environments, distinguishing it from linear or less sterically hindered alcohols .

2-Methyl-2-octanol (CAS 628-44-4) vs. Generic Alcohols: Why Substitution with Linear or Secondary Analogs Compromises Application Performance


Substituting 2-methyl-2-octanol with generic, linear, or secondary alcohols like 2-octanol or 2-ethylhexanol is not straightforward due to profound differences in molecular architecture that dictate performance. As a tertiary alcohol, 2-methyl-2-octanol possesses a quaternary carbon center, granting it exceptional resistance to oxidation—a property absent in primary and secondary alcohols which are readily oxidized to aldehydes, ketones, or carboxylic acids [1]. Furthermore, its specific branching and steric hindrance modulate its hydrogen-bonding network, leading to unique self-association behavior, solution thermodynamics, and surface activity profiles that differ fundamentally from its less branched isomers [2]. These structural distinctions translate directly into measurable differences in oxidative stability, solubility, and application-specific functionality, as quantified in the evidence below.

2-Methyl-2-octanol (CAS 628-44-4): A Quantitative Evidence Guide for Scientific and Industrial Procurement


Superior Oxidative Stability in Hypochlorite Media Enables Perfumed Bleach Formulations

2-Methyl-2-octanol is uniquely stable in aqueous hypochlorite bleach solutions, a harsh oxidative environment where most alcohols rapidly degrade. This stability, explicitly claimed in U.S. Patent US4390448A, enables its use as a perfume agent in stable, single-phase bleach formulations [1]. In contrast, primary and secondary alcohols (e.g., 2-octanol) are readily oxidized under these conditions and cannot be used. The patent describes a process to produce a stable hypochlorite solution containing 2-methyl-2-octanol, with the composition maintaining clarity and stability for at least eight weeks of storage [1].

Household & Industrial Cleaning Fragrance Chemistry Formulation Stability

Distinct Hydrogen-Bonding and Self-Association Behavior in Branched Octanols

The degree of branching in octanol isomers dictates their hydrogen-bonded microstructure. A study using X-ray diffraction, dielectric spectroscopy, and molecular dynamics simulations on 1-, 2-, 3-, and 4-octanol isomers demonstrates that branching fundamentally alters cluster formation [1]. While the study does not include 2-methyl-2-octanol specifically, it establishes a clear class-level trend: as branching increases (from linear 1-octanol to the branched 2-octanol), the cluster structure evolves from loose, large aggregates to a larger number of smaller, tighter aggregates [1]. For 2-octanol, this results in larger fractions of smaller, less cooperative, and more ordered clusters, likely cyclic structures [2]. Being more sterically hindered, 2-methyl-2-octanol is expected to follow and amplify this trend, leading to even more discrete and less extended hydrogen-bonded networks compared to less branched analogs.

Physical Chemistry Hydrogen Bonding Dielectric Spectroscopy

Enhanced Hydrophobicity and Lipophilicity Over 2-Octanol

2-Methyl-2-octanol exhibits significantly higher lipophilicity compared to its structural isomer, 2-octanol. The calculated Log P (octanol-water partition coefficient) for 2-methyl-2-octanol is approximately 3.17, whereas 2-octanol, due to its less hindered hydroxyl group, has a lower Log P of approximately 2.9 [1]. This ~0.27 log unit difference represents a nearly 2-fold higher preference for the organic phase.

Separation Science Physical Chemistry Solvent Selection

2-Methyl-2-octanol (CAS 628-44-4): Best-Fit Industrial and Research Application Scenarios


Formulation of Long-Lasting, Perfumed Hypochlorite Bleaches

Procure 2-methyl-2-octanol for the development of premium household or industrial hypochlorite bleach products. Its proven oxidative stability, as per U.S. Patent US4390448A [1], allows formulators to create stable, single-phase, and optionally thickened liquid bleaches with a pleasant and persistent fragrance. This compound is essential for overcoming the long-standing industry challenge of fragrance degradation in bleach, enabling product differentiation and extended shelf life.

Specialty Solvent for Lipophilic Compounds and Separation Processes

Use 2-methyl-2-octanol as a high-boiling, aprotic-like solvent for reactions or extractions requiring elevated temperatures. Its high Log P (≈3.17) and low water solubility (495 mg/L at 25 °C) make it particularly effective for dissolving non-polar solutes or for liquid-liquid extraction of hydrophobic compounds from aqueous mixtures, where less lipophilic solvents like 2-octanol would be less efficient.

Fundamental Research into Hydrogen-Bonded Liquid Microstructure

Employ 2-methyl-2-octanol as a model compound in physical chemistry research. Its highly branched, tertiary structure serves as a prototypical system for investigating the entropic constraints on hydrogen-bonding networks. By comparing its dielectric and spectroscopic properties with those of less branched octanols [2], researchers can gain deeper insights into how molecular topology governs the formation and dynamics of supramolecular assemblies in associated liquids.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-2-octanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.